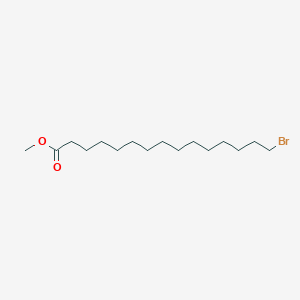

Methyl 15-bromopentadecanoate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

methyl 15-bromopentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31BrO2/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQSDPDEVQSPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339159 | |

| Record name | Methyl 15-bromopentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41240-56-6 | |

| Record name | Methyl 15-bromopentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of ω Bromoesters As Synthetic Intermediates in Advanced Organic Synthesis

In the field of advanced organic synthesis, ω-bromoesters are a class of bifunctional molecules that serve as valuable building blocks. Their structure, characterized by a terminal bromine atom and a methyl ester group at the opposite end of a carbon chain, allows for a range of selective chemical transformations. The bromine atom, a good leaving group, is susceptible to nucleophilic substitution, enabling the introduction of various functional groups. Simultaneously, the ester moiety can undergo reactions such as hydrolysis, reduction, or transesterification. This dual reactivity makes ω-bromoesters, including Methyl 15-bromopentadecanoate, key precursors in the synthesis of complex molecules.

The utility of these intermediates is particularly evident in the construction of macrocycles and polymers. The terminal electrophilic carbon (attached to the bromine) and the ester group provide two reactive sites that can be exploited in intramolecular cyclization reactions to form large ring structures, or in polymerization reactions to create long-chain polyesters.

Significance of Long Chain Fatty Acid Derivatives in Chemical Research

Long-chain fatty acid derivatives are fundamental to various areas of chemical and biological research. These molecules, typically possessing 12 or more carbon atoms, are integral components of lipids and play crucial roles in biological systems, including energy storage and cell membrane structure. In industrial applications, they are precursors to a wide array of products such as surfactants, lubricants, and polymers.

The chemical modification of long-chain fatty acids and their esters allows for the synthesis of molecules with tailored properties. For instance, the introduction of functional groups along the carbon chain can lead to the development of novel bioactive compounds, specialized polymers, and advanced materials. Research in this area is driven by the desire to create sustainable and biocompatible materials from renewable feedstocks, as fatty acids are readily available from natural oils and fats.

Chemical Transformations and Reactivity Profiles of Methyl 15 Bromopentadecanoate

Suzuki Cross-Coupling for Aryl-Alkyl Linkages

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organohalides and organoboron compounds, typically catalyzed by a palladium complex. This reaction is particularly valuable for creating aryl-alkyl linkages, which are prevalent in many biologically active molecules and advanced materials. The long alkyl chain of Methyl 15-bromopentadecanoate makes it a suitable substrate for these reactions, allowing for the introduction of an aryl moiety at the terminal position.

Detailed research has demonstrated the successful application of the Suzuki cross-coupling reaction to functionalize this compound. In one specific example, this compound was coupled with 4-benzyloxyphenylboronic acid to synthesize Methyl 15-(4-(benzyloxy)phenyl)pentadecanoate. nih.gov This transformation highlights the utility of the Suzuki reaction in creating long-chain fatty acid esters with terminal aromatic groups.

The reaction was conducted at ambient temperature and involved the use of a palladium(II) acetate (B1210297) catalyst in conjunction with a phosphonium (B103445) salt ligand, [HP(t-Bu)₂Me]BF₄. nih.gov The presence of a strong base, potassium tert-butoxide, was crucial for the transmetalation step of the catalytic cycle. nih.gov The solvent employed for this transformation was 2-methyl-2-butanol. nih.gov This particular set of conditions led to the formation of the desired coupled product in a modest yield of 45%. nih.gov

It is noteworthy that the direct coupling of the corresponding carboxylic acid, 15-bromopentadecanoic acid, with the boronic acid under similar conditions did not yield the desired product, underscoring the importance of the methyl ester in this specific transformation. nih.gov

The following interactive data table summarizes the key findings from the research on the Suzuki cross-coupling of this compound.

Interactive Data Table: Suzuki Cross-Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

| This compound | 4-benzyloxyphenylboronic acid | Pd(OAc)₂ | [HP(t-Bu)₂Me]BF₄ | KO-t-Bu | 2-methyl-2-butanol | Methyl 15-(4-(benzyloxy)phenyl)pentadecanoate | 45 |

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block in Radiopharmaceutical Precursor Synthesis

The presence of a bromine atom in methyl 15-bromopentadecanoate makes it a key precursor in the synthesis of radiolabeled compounds, particularly for Positron Emission Tomography (PET), a powerful medical imaging technique.

Synthesis of Positron Emission Tomography (PET) Tracer Precursors

This compound serves as a starting material for the synthesis of precursors for PET tracers designed to study myocardial fatty acid metabolism. nih.gov For instance, it is a key component in the multi-step synthesis of precursors for tracers like 15-(4-(2-[¹⁸F]fluoroethoxy)phenyl)pentadecanoic acid. nih.gov The synthesis involves a Suzuki cross-coupling reaction of this compound with a suitable boronic acid derivative. nih.gov This versatility allows for the introduction of various functionalities that can later be radiolabeled. The development of such PET tracers is crucial for non-invasively assessing heart muscle function and diagnosing conditions like coronary artery disease. researchgate.net

The general workflow for producing PET tracers involves the synthesis of a precursor molecule, which is then radiolabeled with a short-lived positron-emitting isotope. researchgate.net The development of stable and efficiently synthesized precursors is a critical step in this process. inflamedpharma.com

Strategies for Radioisotope Incorporation via Bromine Substitution

The bromine atom on this compound provides a reactive site for the introduction of radioisotopes. A common strategy is nucleophilic substitution, where the bromide is displaced by a moiety carrying the radioisotope. For example, in the synthesis of ¹⁸F-labeled PET tracers, a common approach involves the nucleophilic substitution of a leaving group, often a tosylate or a halide like bromide, with the [¹⁸F]fluoride ion. iaea.org While direct displacement of bromide can be challenging, it is often converted to a more reactive leaving group to facilitate radiofluorination.

Another significant application involves the synthesis of technetium-99m (⁹⁹mTc) labeled fatty acids for myocardial imaging. researchgate.net In these syntheses, the bromo-terminated fatty acid, derived from this compound, is synthetically modified to introduce a chelating group. researchgate.net This chelator then strongly binds to the ⁹⁹mTc radioisotope. researchgate.net This "click chemistry" approach provides an efficient and reliable method for attaching the radioisotope to the fatty acid backbone. researchgate.net

Intermediate in Macrocyclic Lactone Synthesis

Macrocyclic lactones are large ring structures that are of significant interest due to their pleasant musk-like fragrances and their presence in various natural products. This compound is a key intermediate in the synthesis of some of these valuable compounds.

Synthesis of Exaltolide

Exaltolide, or pentadecanolide, is a macrocyclic lactone prized for its musk fragrance and is used extensively in the perfume industry. ias.ac.inillinois.edu One synthetic route to Exaltolide utilizes this compound. ias.ac.in The synthesis involves the hydrolysis of the methyl ester of this compound to the corresponding carboxylic acid, 15-bromopentadecanoic acid. ias.ac.in This is followed by an intramolecular cyclization reaction, where the carboxylate group displaces the terminal bromine atom to form the 16-membered lactone ring of Exaltolide. ias.ac.in

| Precursor | Reaction | Product |

| This compound | Hydrolysis | 15-Bromopentadecanoic acid |

| 15-Bromopentadecanoic acid | Intramolecular Cyclization | Exaltolide |

Ring-Closing Strategies and Mechanisms

The formation of large rings like Exaltolide from linear precursors requires specific strategies to favor intramolecular cyclization over intermolecular polymerization. A common and powerful method for synthesizing macrocycles is Ring-Closing Metathesis (RCM). wikipedia.orgthieme-connect.com RCM employs metal catalysts, such as Grubbs' ruthenium catalysts, to form a new carbon-carbon double bond within a single molecule, effectively closing the ring. illinois.eduwikipedia.org While not directly starting from this compound, RCM is a dominant strategy for synthesizing macrocyclic lactones and demonstrates the importance of bifunctional linear precursors. thieme-connect.comeurjchem.com The efficiency of RCM can be influenced by factors such as the catalyst used, solvent, and the structure of the diene precursor. eurjchem.comresearchgate.net

The classical synthesis of Exaltolide from 15-bromopentadecanoic acid relies on the principle of high dilution. By carrying out the reaction at very low concentrations, the probability of the two ends of the same molecule finding each other is increased, while the chances of two different molecules reacting (intermolecular reaction) are minimized. This promotes the desired intramolecular cyclization to form the macrocyclic lactone. d-nb.info

Precursor for Advanced Fatty Acid Analogues and Derivatives

The long carbon chain of this compound makes it an ideal starting point for the synthesis of various modified fatty acids and their derivatives. These analogues can be used to probe biological processes or to create new materials with specific properties.

The terminal bromine atom allows for the introduction of a wide range of functional groups through nucleophilic substitution or coupling reactions. For example, it can be used to synthesize ω-azido fatty acids, which are versatile intermediates for "click chemistry" reactions. researchgate.net These reactions allow for the efficient and specific attachment of various molecules, such as fluorescent dyes, biotin (B1667282) tags, or other bioactive compounds.

Furthermore, this compound can be used to create fatty acid derivatives with modified chain properties. For instance, the bromine can be replaced with other functionalities to alter the polarity or reactivity of the terminus of the fatty acid chain. This allows for the synthesis of a diverse library of fatty acid analogues for screening in various biological assays or for incorporation into polymers and other materials.

Preparation of Ketooctadecanoic Acids and Related Structures

This compound serves as a key starting material in the synthesis of various long-chain ketoacids, which are important in studying the physical and chemical properties of fatty acids. For instance, it was utilized in the preparation of methyl esters of ketooctadecanoic acids. scispace.com The synthesis involved the reaction of this compound with other chemical entities to introduce a keto group at a specific position along the carbon chain.

The general approach often involves the conversion of the bromo-ester to a more reactive intermediate, such as an organometallic reagent, which can then participate in a coupling reaction to form the desired keto-ester. Subsequent hydrolysis of the ester group yields the final ketooctadecanoic acid. The melting points and crystal spacings of these synthesized keto-esters provide valuable data for understanding the structure-property relationships of long-chain fatty acid derivatives.

| Compound | Position of Substituent | Melting Point (°C) |

| Methyl 2-ketooctadecanoate | 2 | 54.0-54.1 |

| Methyl 3-ketooctadecanoate | 3 | - |

| ... | ... | ... |

| Methyl 17-ketooctadecanoate | 17 | - |

Data adapted from physicochemical studies on long-chain fatty acids. scispace.com

Synthesis of ω-Cycloheptyl Fatty Acid Derivatives (related context)

While direct synthesis of ω-cycloheptyl fatty acid derivatives using this compound is not explicitly detailed in the provided context, the principles of long-chain fatty acid synthesis suggest its potential as a precursor. The bromo- functionality of this compound can be exploited to introduce a cycloheptyl group at the ω-position of the fatty acid chain. This could be achieved through a coupling reaction between this compound and a suitable cycloheptyl-containing reagent. Such derivatives are of interest for their unique structural features and potential biological activities.

Contributions to Polymer and Advanced Materials Research

The long alkyl chain and reactive bromine atom of this compound make it a valuable component in the design and synthesis of advanced polymers and materials. Its incorporation can impart specific properties, such as hydrophobicity and the ability to undergo further functionalization.

Role of Long-Chain Bromoesters in Polymerization Initiatives

Long-chain bromoesters, like this compound, play a crucial role as initiators in controlled radical polymerization (CRP) techniques, particularly Atom Transfer Radical Polymerization (ATRP). google.comacs.org In ATRP, the carbon-bromine bond can be reversibly cleaved by a transition-metal catalyst to generate a radical species that initiates the polymerization of monomers. acs.org This allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures.

Potential in Designing Functionalized Macromolecules and Surfaces

The reactive bromine atom in polymers initiated with long-chain bromoesters provides a handle for post-polymerization modification. This allows for the introduction of various functional groups, leading to the creation of functionalized macromolecules with tailored properties. These macromolecules can be designed for specific applications, such as drug delivery, sensing, or as compatibilizers in polymer blends.

Furthermore, long-chain bromoesters are instrumental in the surface-initiated polymerization from various substrates. By anchoring the bromoester to a surface, polymers can be "grafted from" the surface, creating a dense polymer brush. This technique is used to modify the surface properties of materials, such as wettability, biocompatibility, and adhesion. The synthesis of high-density polymer brushes with long, crystallizable hydrophobic side chains onto silica (B1680970) supports is an example of this approach. google.com

Methodological Considerations in Research Involving Methyl 15 Bromopentadecanoate

Reaction Optimization Strategies for Enhanced Yields and Selectivity

Achieving high yields and selectivity in reactions involving methyl 15-bromopentadecanoate is a primary objective for chemists. This requires a systematic approach to the optimization of various reaction parameters, including the choice of catalysts, solvents, temperature, and reaction time.

One of the key synthetic routes that may involve a bromoalkanoate like this compound is the Stille cross-coupling reaction, which forms carbon-carbon bonds. The efficiency of such reactions is highly dependent on the palladium catalyst and ligands used. For instance, the use of specific phosphine (B1218219) ligands can significantly enhance the reaction rate and yield. Optimization studies have shown that parameters such as temperature and reaction time are critical; for example, in related systems, optimal yields have been achieved at 80°C with a reaction time of as little as 10 minutes. The choice of solvent is also crucial, with polar aprotic solvents like DMF often being preferred.

Another important reaction is esterification. The synthesis of long-chain esters like this compound from the corresponding carboxylic acid can be optimized through the use of efficient catalysts and activating agents. For instance, zirconyl chloride has been demonstrated as an effective catalyst for the direct condensation of long-chain carboxylic acids and alcohols. The activation of the carboxylic acid using reagents like N-bromosuccinimide (NBS) and triphenylphosphine (B44618) can also facilitate the esterification process under mild conditions, leading to good yields.

Phase-transfer catalysis (PTC) represents a powerful strategy for enhancing reaction rates and yields in heterogeneous reaction systems, which are common in the synthesis of bromoalkanoates. PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of reactants between aqueous and organic phases, thereby accelerating the reaction. This methodology can be particularly advantageous for nucleophilic substitution reactions where the bromide in this compound is displaced.

The table below summarizes key parameters and their typical effects on reaction outcomes in the synthesis and subsequent reactions of this compound.

| Parameter | Effect on Yield and Selectivity | Typical Optimized Conditions |

| Catalyst | The choice of catalyst and its concentration directly impacts the reaction rate and efficiency. | Palladium complexes for cross-coupling; Zirconyl chloride for esterification. |

| Ligand | In metal-catalyzed reactions, ligands can influence the stability and reactivity of the catalytic species. | Phosphine-based ligands for palladium-catalyzed reactions. |

| Solvent | The polarity and aprotic/protic nature of the solvent can affect reactant solubility and reaction pathways. | DMF for cross-coupling; solvent-free conditions for some esterifications. |

| Temperature | Reaction rates generally increase with temperature, but side reactions can also become more prevalent. | Optimized temperatures are reaction-specific, e.g., 80°C for some Stille couplings. |

| Reaction Time | Sufficient time is needed for the reaction to proceed to completion, but prolonged times can lead to product degradation. | Can range from minutes to several hours depending on the reaction. |

| Activating Agents | Can enhance the reactivity of functional groups, leading to higher yields under milder conditions. | NBS/triphenylphosphine for carboxylic acid activation in esterification. |

| Phase-Transfer Catalyst | Facilitates reactions between reactants in immiscible phases, improving reaction rates and yields. | Quaternary ammonium salts for nucleophilic substitution reactions. |

Advanced Purification Techniques for Reaction Products and Intermediates

The isolation of pure this compound and its derivatives from reaction mixtures is a critical step that often requires advanced purification techniques. The choice of method depends on the physical and chemical properties of the target compound and the impurities present.

Crystallization is a powerful technique for purifying solid compounds. For long-chain esters, the selection of an appropriate solvent system is crucial for achieving high purity and yield. The process typically involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which promotes the formation of well-defined crystals of the pure compound, leaving impurities in the mother liquor. The efficiency of crystallization can be influenced by factors such as the cooling rate and the presence of seed crystals.

Chromatographic techniques are widely employed for the purification of both reaction products and intermediates. Column chromatography, using silica (B1680970) gel or alumina (B75360) as the stationary phase, is a common method for separating compounds based on their polarity. The choice of eluent (solvent system) is critical for achieving good separation. For long-chain bromoalkanoates, a mixture of non-polar and moderately polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is often used.

High-performance liquid chromatography (HPLC) offers a higher degree of resolution and is particularly useful for the purification of small quantities of high-purity compounds. Reversed-phase HPLC, with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol (B129727)/water or acetonitrile/water), is well-suited for the separation of long-chain esters.

Distillation can be an effective purification method for thermally stable liquid compounds. However, for high-boiling point compounds like this compound, vacuum distillation is necessary to prevent decomposition at high temperatures.

The following table outlines some of the advanced purification techniques applicable to this compound and its intermediates.

| Purification Technique | Principle of Separation | Applicability to this compound | Key Considerations |

| Crystallization | Difference in solubility between the compound and impurities in a given solvent. | Suitable for solid derivatives or if the compound itself can be crystallized. | Solvent selection, cooling rate, and potential for polymorphism. |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Widely used for the purification of crude reaction mixtures. | Choice of adsorbent (silica gel, alumina) and eluent system. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a mobile phase. | Ideal for obtaining highly pure samples for analytical purposes or small-scale synthesis. | Column type (e.g., C18), mobile phase composition, and detector selection. |

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Applicable if the compound is a liquid and thermally stable at reduced pressures. | The boiling point of the compound and the efficiency of the vacuum system. |

Analytical Methodologies for Reaction Monitoring and Product Characterization

Accurate and reliable analytical methodologies are essential for monitoring the progress of reactions involving this compound and for the comprehensive characterization of the final products and any synthetic intermediates. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds like this compound. When coupled with a flame ionization detector (FID), GC can provide quantitative information about the purity of a sample. For structural confirmation, GC coupled with a mass spectrometer (GC-MS) is invaluable, as it provides both retention time data and mass spectral information.

The choice of the GC column is critical for achieving good separation. A capillary column with a non-polar or moderately polar stationary phase is typically suitable for the analysis of long-chain fatty acid esters. The temperature program of the GC oven is another important parameter that needs to be optimized to ensure good resolution of the peaks of interest from those of the starting materials, byproducts, and solvent.

Spectroscopic techniques provide detailed information about the molecular structure of this compound and its synthetic intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation.

1H NMR provides information about the number and types of protons in a molecule and their connectivity. For this compound, one would expect to see characteristic signals for the methyl ester protons, the methylene (B1212753) protons adjacent to the ester and the bromine atom, and the long chain of methylene protons.

13C NMR provides information about the carbon skeleton of the molecule. Distinct signals would be observed for the carbonyl carbon of the ester, the methyl carbon of the ester, the carbon attached to the bromine, and the various methylene carbons in the long alkyl chain.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide further structural information, such as the loss of the methoxy (B1213986) group or cleavage at different points along the alkyl chain. The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) would result in a characteristic M and M+2 pattern for bromine-containing fragments, which is a key indicator of the presence of bromine in the molecule.

The following table summarizes the key analytical methodologies used for the characterization of this compound.

| Analytical Technique | Information Obtained | Key Features for this compound |

| Gas Chromatography (GC) | Purity and separation of components in a mixture. | Retention time is characteristic of the compound under specific conditions. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, molecular weight, and fragmentation pattern. | Provides both chromatographic and mass spectral data for unambiguous identification. |

| 1H NMR Spectroscopy | Proton environment and connectivity. | Signals for -OCH3, -CH2-Br, -CH2-COO-, and the long -(CH2)n- chain. |

| 13C NMR Spectroscopy | Carbon skeleton and functional groups. | Signals for C=O, -OCH3, -CH2-Br, and the alkyl chain carbons. |

| Mass Spectrometry (MS) | Molecular weight and structural fragments. | Molecular ion peak and characteristic fragmentation pattern, including the isotopic signature of bromine. |

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Methyl 15-bromopentadecanoate Transformations

The reactivity of the terminal bromide and the ester functionality in this compound makes it an ideal candidate for a variety of catalytic transformations. Future research will likely focus on developing and optimizing novel catalytic systems to precisely control these reactions, leading to the synthesis of complex and high-value molecules.

One promising area is the application of palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. organic-chemistry.orgnih.gov This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the terminus of the C15 chain, creating a diverse library of derivatives with potential applications in liquid crystals, and organic electronics. Research in this area should focus on developing highly active and selective palladium catalysts that can operate under mild conditions and tolerate the ester group. organic-chemistry.org

Another significant avenue is the use of this compound as an initiator in Atom Transfer Radical Polymerization (ATRP) . wikipedia.orgethz.ch The terminal bromine atom can initiate the controlled polymerization of various vinyl monomers, leading to the formation of well-defined block copolymers with a long aliphatic segment. cmu.edu These amphiphilic block copolymers could find applications as surfactants, drug delivery vehicles, and nanomaterials. Future work should explore the kinetics of ATRP initiated by this compound and the properties of the resulting polymers. cmu.edumdpi.com

The development of photoredox catalysis also presents exciting opportunities for the transformation of this compound. researchgate.net Light-mediated reactions could enable novel C-C and C-heteroatom bond formations under exceptionally mild conditions, potentially leading to new synthetic pathways that are not accessible through traditional thermal methods.

| Catalytic System | Potential Transformation of this compound | Potential Applications of Products |

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | C-C bond formation at the terminal bromide | Liquid crystals, organic electronics, functionalized fatty acids |

| Atom Transfer Radical Polymerization (ATRP) | Initiation of controlled polymerization | Block copolymers, surfactants, drug delivery systems |

| Photoredox Catalysis | Novel C-C and C-heteroatom bond formations | Complex molecules, fine chemicals |

Development of Sustainable Synthetic Routes to this compound

The increasing demand for environmentally friendly chemical processes necessitates the development of sustainable synthetic routes to key intermediates like this compound. Current synthetic methods often rely on traditional reagents and solvents that may have environmental drawbacks.

A key focus for future research will be the exploration of biocatalysis . rsc.orgtudelft.nl Enzymes, such as lipases and halogenases, could be employed for the synthesis of the parent 15-bromopentadecanoic acid from renewable feedstocks. nih.govacsgcipr.org Lipases, for instance, can catalyze esterification reactions under mild and solvent-free conditions, offering a greener alternative to chemical methods. mdpi.comcsic.esresearchgate.net The development of robust and highly selective enzymes through protein engineering will be crucial for the economic viability of such processes. nih.gov

Furthermore, the use of renewable starting materials is a critical aspect of sustainable synthesis. Research into the conversion of biomass-derived long-chain fatty acids or their derivatives into 15-bromopentadecanoic acid could significantly reduce the carbon footprint of this compound production. nih.govresearchgate.netnih.gov This could involve catalytic upgrading of bio-based platform chemicals.

The principles of green chemistry , such as atom economy, use of safer solvents, and energy efficiency, should guide the design of new synthetic pathways. csic.es This includes the potential for continuous flow processes which can offer better control, higher yields, and reduced waste compared to traditional batch production.

| Sustainability Approach | Application to this compound Synthesis | Potential Benefits |

| Biocatalysis | Enzymatic synthesis of 15-bromopentadecanoic acid and subsequent esterification | Milder reaction conditions, reduced waste, use of renewable catalysts |

| Renewable Feedstocks | Synthesis from biomass-derived long-chain fatty acids | Reduced reliance on fossil fuels, lower carbon footprint |

| Green Chemistry Principles | Continuous flow synthesis, use of green solvents | Increased efficiency, improved safety, minimized environmental impact |

Expansion of this compound Applications in Bio-Conjugation Chemistry

The presence of a terminal bromide group makes this compound a promising linker molecule for bioconjugation , the process of attaching molecules to biological entities such as proteins or nucleic acids. nih.gov The long aliphatic chain can act as a spacer, separating the conjugated biomolecule from a functional payload, which can be beneficial for maintaining biological activity. nih.gov

Future research should explore the use of this compound in the development of Antibody-Drug Conjugates (ADCs) . nih.gov The terminal bromide can be converted to other functional groups, such as an azide (B81097) or a maleimide, which can then react with specific amino acid residues on an antibody. The ester group can be hydrolyzed to a carboxylic acid, allowing for the attachment of a cytotoxic drug. The long hydrocarbon chain could potentially influence the pharmacokinetic properties of the resulting ADC.

Another potential application is in the surface modification of biomaterials . By grafting polymers onto surfaces using ATRP initiated by surface-bound this compound, it is possible to create biocompatible coatings that can reduce non-specific protein adsorption or promote specific cell adhesion.

Furthermore, the hydrophobic chain of this compound could be exploited for its interaction with cell membranes. Bioconjugates incorporating this lipid-like tail may exhibit enhanced cell permeability, which is a desirable property for intracellular drug delivery. acs.org

| Bioconjugation Application | Role of this compound | Potential Outcome |

| Antibody-Drug Conjugates (ADCs) | Linker between antibody and cytotoxic drug | Targeted cancer therapy with improved therapeutic index |

| Surface Modification of Biomaterials | Initiator for surface-grafted polymerization | Biocompatible coatings, controlled cell-surface interactions |

| Drug Delivery | Hydrophobic tail for enhanced cell permeability | Improved intracellular delivery of therapeutic agents |

Computational Studies on Reactivity and Reaction Pathways

Computational chemistry offers a powerful tool to understand and predict the reactivity of molecules like this compound. nih.gov Future research in this area can provide valuable insights that can guide experimental work and accelerate the development of new applications.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of the catalytic transformations discussed in section 6.1. sciforum.net For example, computational modeling can elucidate the transition states and reaction energies for Suzuki coupling or ATRP initiation, helping to optimize catalyst design and reaction conditions.

Molecular dynamics (MD) simulations can be used to study the behavior of this compound-derived molecules in biological environments. For instance, simulations could predict how bioconjugates incorporating this linker interact with cell membranes or how amphiphilic block copolymers self-assemble in solution.

Furthermore, computational studies can be used to predict the reactivity of the C-Br bond in various chemical environments. researchgate.netcrunchchemistry.co.ukperlego.comstudymind.co.ukchemrevise.orglibretexts.org This can help in the rational design of new reactions and in understanding the stability of the molecule under different conditions. By calculating properties such as bond dissociation energies and activation barriers for nucleophilic substitution, researchers can better anticipate the outcomes of chemical transformations. libretexts.org

| Computational Method | Area of Investigation | Potential Insights |

| Density Functional Theory (DFT) | Reaction mechanisms of catalytic transformations | Optimization of catalysts and reaction conditions |

| Molecular Dynamics (MD) Simulations | Behavior in biological systems | Prediction of cell membrane interactions, self-assembly of polymers |

| Reactivity Predictions | C-Br bond reactivity and stability | Rational design of new reactions, understanding of degradation pathways |

常见问题

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Methyl 15-bromopentadecanoate with high reproducibility?

- Methodological Answer : Optimize bromination conditions (e.g., solvent polarity, temperature, and stoichiometry of HBr or PBr₃) to minimize side reactions. Use inert atmospheres (N₂/Ar) to prevent oxidation. Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity via GC-MS or HPLC .

- Key Considerations : Reference protocols for analogous brominated fatty acid esters (e.g., 15-bromopentadecanoic acid derivatives) to align reaction conditions with literature precedents .

Q. How should researchers validate the structural identity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., methyl ester at δ ~3.6 ppm, bromine-induced deshielding in the C15 position).

- IR Spectroscopy : Confirm ester carbonyl (~1740 cm⁻¹) and alkyl bromide (~600 cm⁻¹) stretches.

- Mass Spectrometry : Verify molecular ion ([M+H]⁺) and bromine isotope patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility data for this compound across polar vs. nonpolar solvents?

- Methodological Answer :

- Systematic Re-evaluation : Standardize solvent purity (e.g., HPLC-grade), temperature control (±0.1°C), and equilibration time.

- Controlled Replication : Compare results under identical conditions (e.g., solvent batch, humidity) to isolate variables.

- Data Reconciliation : Use Hansen solubility parameters (HSPs) to model solvent interactions and explain discrepancies .

Q. How can isotopic labeling (e.g., ²H, ¹³C) elucidate the metabolic fate of this compound in lipid metabolism studies?

- Methodological Answer :

- Synthesis of Labeled Analogs : Incorporate stable isotopes during esterification (e.g., ¹³C-labeled methyl groups).

- Tracer Experiments : Administer labeled compound to cell cultures or model organisms, then track incorporation into lipid droplets via LC-MS or autoradiography.

- Data Interpretation : Correlate isotopic enrichment with enzymatic activity (e.g., β-oxidation pathways) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model transition states and activation energies for SN2 reactions at the C15 position using software like Gaussian.

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. hexane) on reaction kinetics.

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Experimental Design & Data Analysis

Q. How should researchers design controls to distinguish between enzymatic vs. non-enzymatic degradation of this compound in biological assays?

- Methodological Answer :

- Negative Controls : Use heat-inactivated enzymes or enzyme inhibitors (e.g., serine hydrolase inhibitors for esterase activity).

- Positive Controls : Include a known substrate (e.g., methyl palmitate) to benchmark enzymatic activity.

- Quantitative Analysis : Measure degradation products via LC-MS and apply statistical tests (ANOVA) to confirm significance .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/LC₅₀ values.

- Error Propagation : Account for instrument uncertainty (e.g., ±5% in HPLC peak integration) using Monte Carlo simulations.

- Reproducibility : Report confidence intervals and use meta-analysis to compare results across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。